![molecular formula C8H8ClFO B6325457 5-Chloro-2-fluoro-1-methoxy-3-methylbenzene CAS No. 1807167-10-7](/img/structure/B6325457.png)
5-Chloro-2-fluoro-1-methoxy-3-methylbenzene
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Overview
Description
5-Chloro-2-fluoro-1-methoxy-3-methylbenzene is a chemical compound with the CAS Number: 1807167-10-7 . It has a molecular weight of 174.6 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H8ClFO/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,1-2H3
. This indicates that the compound has a benzene ring with chlorine, fluorine, methoxy, and methyl substituents. Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 189.4±35.0 °C and a predicted density of 1.196±0.06 g/cm3 at 20 °C under a pressure of 760 Torr .Scientific Research Applications
1. Reaction Mechanisms in Organic Chemistry
The SNAr reaction of 3-fluoro-4-chloronitrobenzene with methoxide anion illustrates the substitution of a fluorine atom, which is relevant to understanding the reaction mechanisms involving compounds like 5-Chloro-2-fluoro-1-methoxy-3-methylbenzene. This study shows the importance of such compounds in studying nucleophilic aromatic substitution reactions (Cervera, Marquet, & Martin, 1996).
2. Synthesis of Organic Compounds
This compound is used in the synthesis of various organic compounds. For example, it has been used in the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, a herbicide intermediate, demonstrating its utility in complex organic syntheses (Zhou Yu, 2002).
3. Photogenerated Reaction Studies
The compound is also significant in photochemical studies. For instance, the reaction of Cp*Re(CO)3 with substituted dichloroarenes, including 2,4-dichloroanisole (related to this compound), was studied to understand C–Cl bond activation in photogenerated reactions (Aballay et al., 2005).
4. Electrochemical Reduction Studies
Electrochemical reduction studies of related compounds, such as methyl triclosan, which shares a similar structure with this compound, provide insights into the environmental behavior of such chemicals (Peverly et al., 2014).
5. Antimicrobial Activity
Compounds structurally similar to this compound, like N,N-Disubstituted Taurinamidobenzensulfonamide derivatives, have been evaluated for their antimicrobial activity. This shows the potential of such compounds in pharmaceutical applications (Akgul, Ateş, & Ermertcan, 2021).
Safety and Hazards
The compound may cause irritation and may be harmful by inhalation, in contact with skin, and if swallowed . The GHS Label elements include the signal word “Warning” and hazard statements H315, H319, H335 . Precautionary measures include avoiding breathing dust, vapor, mist, or gas, and avoiding contact with skin and eyes .
properties
IUPAC Name |
5-chloro-2-fluoro-1-methoxy-3-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDYAJUIQOONML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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